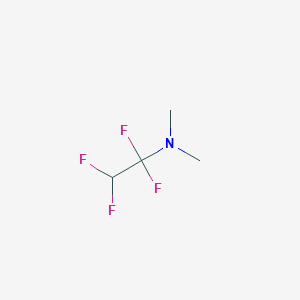

1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Vue d'ensemble

Description

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine is a fluorinated organic compound with the molecular formula CHF2CF2N(CH3)2. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability compared to non-fluorinated analogs .

Méthodes De Préparation

The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine typically involves the reaction of appropriate fluorinated precursors with dimethylamine. One common method is through the trifluoromethylation reaction, where a fluorinated precursor is reacted under controlled conditions to introduce the tetrafluoroethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, making the carbon atoms more electrophilic.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature can influence its behavior under oxidative or reductive conditions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Applications De Recherche Scientifique

Fluorinating Agent

TFE-DMA is widely utilized as a fluorinating agent in organic synthesis. It helps introduce fluorine atoms into organic molecules, significantly altering their chemical properties. This application is particularly valuable in medicinal chemistry for creating compounds with enhanced biological activity .

Medicinal Chemistry

In medicinal chemistry, TFE-DMA plays a crucial role in the synthesis of macrocyclic antibiotics and other pharmaceutical compounds. Its ability to modify molecular structures allows researchers to develop drugs with improved efficacy and reduced side effects. For example, studies have shown that fluorinated compounds often exhibit increased metabolic stability and bioavailability .

Industrial Applications

TFE-DMA serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its non-flammable nature makes it suitable for use as a solvent and heat transfer fluid in the electronics industry. Additionally, it is involved in the production of agrochemicals and specialty chemicals .

Case Study 1: Synthesis of Fluorinated Antibiotics

A study investigated the use of TFE-DMA in synthesizing a novel class of broad-spectrum antibiotics. The results indicated that incorporating fluorine into the antibiotic structure significantly enhanced its antibacterial activity against resistant strains. The yield of the target compound was reported to exceed 85%, demonstrating TFE-DMA's effectiveness as a fluorinating agent .

Case Study 2: Industrial Catalysis

In an industrial setting, TFE-DMA was employed as a catalyst for synthesizing specialty chemicals. The reaction showed improved selectivity and reduced reaction times compared to traditional methods. The study concluded that using TFE-DMA not only increased efficiency but also minimized waste generation during the synthesis process .

Mécanisme D'action

The mechanism of action of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine involves its ability to act as a fluorinating agentThis process can alter the molecular structure and properties of the target compounds, making them more stable or reactive depending on the context .

Comparaison Avec Des Composés Similaires

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine can be compared to other fluorinated amines, such as:

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: This compound also contains multiple fluorine atoms and exhibits similar reactivity but differs in its specific applications and properties.

N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine: While structurally similar, this compound may have different reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its specific fluorination pattern and its applications in both synthetic chemistry and medicinal research .

Activité Biologique

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) is a fluorinated organic compound with the molecular formula C₄H₇F₄N and a molecular weight of 145.1 g/mol. Its unique structure, characterized by the presence of four fluorine atoms, imparts distinct chemical properties that may influence its biological activity. This article reviews the biological activity of TFEDMA, focusing on its potential applications in medicinal chemistry and its reactivity as a nucleophilic fluorination reagent.

- Molecular Formula : C₄H₇F₄N

- Molecular Weight : 145.1 g/mol

- Boiling Point : 77 °C

- Density : 1.24 g/cm³

- Flash Point : 8 °C

- pKa : -2.23 (predicted)

Biological Activity Overview

TFEDMA is primarily known for its role in synthetic organic chemistry, particularly in the development of pharmaceuticals. The compound's reactivity is largely attributed to its fluorinated structure, which enhances its electrophilic properties.

Reactivity and Applications

TFEDMA has been utilized as a selective nucleophilic fluorination reagent. Its ability to introduce fluorine into organic molecules has made it valuable in synthesizing various biologically active compounds. For instance:

- Fluorination of Alcohols : TFEDMA has been reported to effectively fluorinate alcohols and activated compounds, facilitating the synthesis of new drug candidates .

- Synthesis of Peptides : It has been employed in creating peptides with enhanced biological activity, including those that exhibit inhibitory effects against viral proteases like SARS-CoV .

Case Study 1: Antiviral Activity

A study demonstrated that peptides synthesized using TFEDMA showed significant inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) protease. The incorporation of trifluoromethyl groups via TFEDMA enhanced the binding affinity of these peptides to the target enzyme .

Case Study 2: Selective Androgen Receptor Modulators

Research involving TFEDMA led to the development of selective androgen receptor modulators (SARMs). These compounds exhibited excellent oral bioavailability and anabolic activity in muscle tissues, indicating their potential for therapeutic applications in muscle-wasting diseases .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Application |

|---|---|---|

| TFEDMA | Antiviral, Anabolic | Drug synthesis |

| Other Fluorinated Compounds | Varies widely | Various therapeutic areas |

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620545 | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-50-1 | |

| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2H-perfluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.